molecular formula C22H20N2O6 B2980515 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097916-72-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2980515
CAS No.: 2097916-72-6
M. Wt: 408.41
InChI Key: KELYAKVNIDNBPZ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound featuring a benzodioxole ring, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Attachment of the Benzodioxole to an Amine: The benzodioxole intermediate is then reacted with an amine to form the benzodioxole-amine compound.

    Formation of the Furan-Phenyl Intermediate: This involves the synthesis of a furan ring attached to a phenyl group, which can be achieved through a variety of methods, including the reaction of furfural with phenylmagnesium bromide.

    Coupling of Intermediates: The final step involves coupling the benzodioxole-amine compound with the furan-phenyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole or furan rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, or other strong bases.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells, making it a candidate for drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical cellular processes. For example, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide stands out due to its unique combination of structural features, including the benzodioxole and furan rings. This unique structure may confer specific biological activities not seen in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c25-17(15-4-6-16(7-5-15)18-2-1-9-28-18)12-24-22(27)21(26)23-11-14-3-8-19-20(10-14)30-13-29-19/h1-10,17,25H,11-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELYAKVNIDNBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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